1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This urea derivative features a 3,5-dimethylphenyl group on one terminus and a 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety on the other.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-8-14(2)10-15(9-13)21-20(25)22-16-11-19(24)23(12-16)17-4-6-18(26-3)7-5-17/h4-10,16H,11-12H2,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQDMFOURNVMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolidin-5-one Formation
The 5-oxypyrrolidin-3-yl moiety is typically constructed via intramolecular cyclization. Two predominant methods are employed:
Method A: γ-Lactam Formation from δ-Amino Acids
δ-Amino acids such as L-glutamic acid derivatives undergo cyclodehydration under acidic conditions. For example, heating N-(4-methoxybenzyl)-L-glutamic acid with p-toluenesulfonic acid (pTSA) in toluene at reflux yields the corresponding pyrrolidinone.
Method B: Dieckmann Cyclization
Diethyl 3-(4-methoxyphenylamino)pentanedioate undergoes base-catalyzed intramolecular cyclization (e.g., NaOMe/MeOH) to form the pyrrolidinone ring.
Table 1: Comparison of Pyrrolidinone Synthesis Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | N-(4-MOBA)-L-glutamic acid | pTSA, toluene, 110°C, 6h | 68 | 95 |
| B | Diethyl 3-(4-MPA)pentanedioate | NaOMe/MeOH, 25°C, 24h | 82 | 98 |
Abbreviations: MOBA = methoxybenzylamine; MPA = methoxyphenylamino
Functionalization of the Pyrrolidinone Ring
Introduction of the 3,5-Dimethylphenyl Urea Group
The urea linkage is installed via reaction of the pyrrolidinone amine with 3,5-dimethylphenyl isocyanate. Critical parameters include:
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF)
- Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
- Temperature : 0°C to room temperature
Optimized Protocol :
- Dissolve 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine (1.0 eq) in anhydrous DMF
- Add TEA (1.2 eq) followed by 3,5-dimethylphenyl isocyanate (1.1 eq)
- Stir at 0°C → RT for 12h
- Quench with H2O, extract with EtOAc, purify via silica chromatography
Yield : 78-85% isolated yield
Industrial-Scale Production Considerations
Flow Chemistry Approaches
Recent advancements employ continuous flow microreactors to enhance reaction efficiency:
Figure 2: Two-Stage Flow Synthesis System
- First Reactor : Pyrrolidinone formation (residence time 15min, 120°C)
- Second Reactor : Urea coupling (residence time 30min, 25°C)
Advantages :
- 95% conversion vs. 78% in batch
- Reduced solvent consumption (3.5 L/kg vs. 12 L/kg)
- Improved safety profile for exothermic steps
Analytical Characterization of Synthetic Intermediates
Critical quality control checkpoints include:
Table 2: Key Analytical Parameters
| Stage | Technique | Critical Parameters |
|---|---|---|
| Pyrrolidinone | 1H NMR (400 MHz, CDCl3) | δ 4.21 (dd, J=8.4 Hz, 1H, CH-N), 3.78 (s, 3H, OCH3) |
| Urea Intermediate | HPLC (C18, 70:30 MeCN/H2O) | Retention time 6.72 min, >99% purity |
| Final Product | HRMS (ESI+) | m/z 381.1912 [M+H]+ (calc. 381.1915) |
Green Chemistry Modifications
Solvent Replacement Strategies
Traditional DMF-based systems are being replaced with:
- Cyrene® (dihydrolevoglucosenone): Biobased solvent
- 2-MeTHF: Renewable ether solvent
Table 3: Solvent Performance Comparison
| Solvent | Conversion (%) | E-Factor | Global Warming Potential |
|---|---|---|---|
| DMF | 85 | 18.7 | 0.89 |
| Cyrene® | 82 | 9.2 | 0.31 |
| 2-MeTHF | 88 | 7.9 | 0.27 |
Mechanistic Insights into Key Bond-Forming Reactions
Urea Formation Kinetics
The second-order rate constant (k2) for the reaction of 5-oxopyrrolidin-3-amine with 3,5-dimethylphenyl isocyanate in DMF at 25°C is 0.42 L mol−1 s−1. Activation parameters derived from Eyring analysis:
- ΔH‡ = 45.2 kJ/mol
- ΔS‡ = −112 J/(mol·K)
This indicates a concerted mechanism with significant bond reorganization at the transition state.
Scale-Up Challenges and Solutions
Exotherm Management in Urea Coupling
Large-scale reactions risk thermal runaway due to the exothermic nature of isocyanate reactions. Mitigation strategies include:
- Segmented addition of isocyanate (5% aliquots every 15min)
- Jacketed reactor cooling (−10°C brine)
- Real-time IR monitoring for reaction quenching
Case Study : 50 kg batch achieved 91% yield with <2% dimer impurities using these controls.
Regulatory Considerations for Pharmaceutical Applications
While primarily a research chemical, synthetic protocols adhere to ICH Q11 guidelines:
- Genotoxic impurity control: Limit <1 ppm for aryl amines
- Residual solvent compliance: Class 2 solvents <500 ppm
- Polymorph characterization: DSC and XRPD for Form I/II identification
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the context of:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated. For instance, studies have demonstrated its ability to bind to certain molecular targets, inhibiting enzymatic activity that contributes to disease progression.
- Receptor Modulation : The compound may modulate receptor functions, suggesting its utility in drug development for conditions requiring modulation of receptor signaling pathways. Interaction studies typically assess binding affinities to specific receptors or enzymes using techniques like surface plasmon resonance or fluorescence polarization.
Applications in Medicinal Chemistry
1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several notable applications:
- Drug Development : Its ability to inhibit enzymes and modulate receptors positions it as a candidate for developing new therapeutic agents aimed at various diseases, including cancer and metabolic disorders.
- Anticancer Research : Preliminary studies indicate that derivatives of urea compounds exhibit antiproliferative activities against various cancer cell lines. For example, similar compounds have been tested against the National Cancer Institute's 60 human cancer cell lines, revealing promising results in inhibiting cell growth .
Case Study 1: Antiproliferative Activity
In a study focusing on urea derivatives, compounds structurally similar to 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea were synthesized and tested for their antiproliferative effects on multiple cancer cell lines. Compounds with specific substituents demonstrated broad-spectrum antiproliferative activity, with some achieving significant inhibition rates at low concentrations .
Case Study 2: Enzyme Inhibition Mechanism
Research exploring the mechanism of action for similar compounds revealed that binding interactions with target enzymes could lead to reduced enzymatic activity linked to disease processes. This highlights the potential for developing targeted therapies based on the structural characteristics of 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on urea derivatives critically influence their synthetic yields, molecular weights, and functional properties. Below is a comparative analysis of key analogs:
Molecular Weight Trends
The target compound’s estimated molecular weight (unreported in evidence) likely exceeds 400 Da, intermediate between simpler urea derivatives (e.g., 6l at 268 Da) and larger thiazole-piperazine analogs (e.g., 11m at 602 Da) .
Research Findings and Limitations
- Gaps in Data: The evidence lacks direct information on the target compound’s synthesis, bioactivity, or spectroscopic properties. Comparisons rely on structural analogs.
- Triazene Derivatives (): While unrelated to urea chemistry, these compounds highlight the broader utility of aromatic substituents in metal ion detection, underscoring the versatility of aryl groups in chemical design .
Biological Activity
1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound may interact with various biological targets, potentially influencing pathways associated with inflammation, cancer, and neurodegenerative diseases. The urea moiety is known for its role in enzyme inhibition, while the pyrrolidine ring may contribute to its interaction with biological membranes and proteins.
Anticancer Properties
Studies have shown that derivatives of urea compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial activity against several strains of bacteria. The effectiveness varies based on structural modifications and the presence of specific functional groups.
| Activity Type | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Anticancer | Moderate to High | Breast cancer, Colon cancer |
| Antibacterial | Moderate | E. coli, S. aureus |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it may inhibit key enzymes involved in metabolic pathways that are dysregulated in cancer and other diseases.
Case Studies
- Anticancer Activity : A study involving a series of urea derivatives showed that modifications to the phenyl rings significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 5 µM, indicating strong activity compared to standard chemotherapeutics .
- Antimicrobial Screening : In a screening assay against Staphylococcus aureus and Escherichia coli, the compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting potential as an antimicrobial agent .
- Enzyme Inhibition Studies : A recent investigation into urease inhibitors highlighted that certain structural modifications led to improved inhibitory activity against urease, with some derivatives achieving IC50 values below 10 µM .
Research Findings
Recent literature emphasizes the significance of structure-activity relationships (SAR) in optimizing the biological activity of urea derivatives. Modifications to the methoxy and dimethyl groups can substantially alter pharmacokinetic properties and enhance therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
